molecular formula C6H9NOS B1267040 2-Tetrahydrofurfuryl isothiocyanate CAS No. 36810-87-4

2-Tetrahydrofurfuryl isothiocyanate

Cat. No.: B1267040
CAS No.: 36810-87-4
M. Wt: 143.21 g/mol
InChI Key: CSFIFTGMGITVRE-UHFFFAOYSA-N
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Description

2-Tetrahydrofurfuryl isothiocyanate is a chemical compound with the molecular formula C₆H₉NOS and a molecular weight of 143.209 g/mol . It is a rare and unique chemical often used in early discovery research . The compound is characterized by the presence of an isothiocyanate group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetrahydrofurfuryl isothiocyanate typically involves the reaction of tetrahydrofuran with a suitable isothiocyanate precursor under controlled conditions. One common method is the reaction of tetrahydrofuran with thiophosgene (CSCl₂) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Tetrahydrofurfuryl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties
Research indicates that isothiocyanates, including 2-tetrahydrofurfuryl isothiocyanate, exhibit significant anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, such as the depletion of glutathione and the elevation of reactive oxygen species levels, which activate apoptotic pathways .

Case Study: Induction of Apoptosis
A study demonstrated that this compound can form adducts with glutathione, leading to increased levels of reactive oxygen species and subsequent apoptosis in cancer cell lines. This mechanism highlights its potential as an anticancer agent .

MechanismEffect on Cancer Cells
Glutathione DepletionInduces apoptosis
ROS ElevationActivates caspases and apoptotic markers
Cell Cycle ArrestModulates CDKs and tumor suppressor genes

1.2 Hair Growth Promotion
Another promising application of this compound is in promoting hair growth. It has been shown to enhance blood circulation in the scalp and suppress abnormal androgen receptor expression, which is crucial for treating conditions like androgenetic alopecia .

Case Study: Hair Growth Efficacy
Clinical trials have indicated that topical formulations containing isothiocyanates can significantly improve hair growth in individuals suffering from alopecia. The mechanism involves local irritant effects that stimulate blood flow to hair follicles .

Agricultural Applications

2.1 Fungal Control
Isothiocyanates are recognized for their antifungal properties, making them valuable in agricultural settings for controlling fungal pathogens. This compound has been studied for its effectiveness against aflatoxigenic fungi, such as Aspergillus flavus.

Case Study: Aflatoxin Control
In a controlled study, this compound demonstrated significant inhibitory effects on the growth of A. flavus, reducing aflatoxin production in crops. This application is critical for food safety and agricultural productivity .

Fungal StrainInhibition Concentration (µg/mL)
Aspergillus flavus40
Fusarium graminearum50

Cosmetic Applications

3.1 Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health. Its ability to promote blood circulation and provide antimicrobial effects can benefit various skin conditions.

Case Study: Cosmetic Efficacy
Formulations containing this compound have been developed to treat acne vulgaris and seborrhea linked to excessive androgen levels. These formulations leverage its biological activity to improve skin appearance and health .

Mechanism of Action

The mechanism of action of 2-Tetrahydrofurfuryl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound can induce oxidative stress and disrupt cellular processes, making it a potential antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isothiocyanatomethyl)oxolane
  • 2-Tetrahydrofurfuryl isothiocyanate
  • Tetrahydrofuran-2-methyl isothiocyanate

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability of the tetrahydrofuran ring. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Biological Activity

2-Tetrahydrofurfuryl isothiocyanate (THFITC) is a compound that has gained attention for its potential biological activities, particularly in the fields of cancer prevention and anti-inflammatory effects. This article compiles findings from various studies to outline the biological activities associated with THFITC, including its mechanisms of action, efficacy in different models, and relevant case studies.

Chemical Structure and Properties

THFITC is an isothiocyanate derived from tetrahydrofuran, characterized by the presence of the isothiocyanate functional group. This structure is significant as it influences the compound's biological activity. Isothiocyanates are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that THFITC exhibits notable anti-inflammatory properties. A study demonstrated that THFITC suppresses the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. Specifically, it was shown to inhibit the transcriptional activity of NF-κB in human colon cancer cells (HT-29-N9) and murine macrophages (RAW 264.7) by reducing the expression of pro-inflammatory mediators such as:

  • Nitric Oxide (NO)
  • Prostaglandin E2 (PGE2)
  • Interleukin-1β (IL-1β)
  • Interleukin-6 (IL-6)
  • Tumor Necrosis Factor-alpha (TNF-α)

The inhibition of these cytokines correlates with decreased phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of p65, a component of the NF-κB complex .

Anticancer Effects

THFITC has also been investigated for its chemopreventive potential. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

  • Induction of Apoptosis : Studies have shown that THFITC can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.
  • Inhibition of Carcinogen Activation : Similar to other isothiocyanates, THFITC may inhibit the metabolic activation of carcinogens, reducing their efficacy in inducing tumors .

Case Studies and Experimental Evidence

  • Cell Line Studies : In vitro studies using HT-29 colon cancer cells showed that treatment with THFITC resulted in a significant decrease in cell viability and proliferation, alongside increased apoptosis markers .
  • Animal Models : In vivo studies demonstrated that administration of THFITC in mouse models led to a reduction in tumor incidence when exposed to carcinogenic agents. The compound's ability to modulate inflammatory responses was also noted as a contributing factor to its protective effects against tumor development.
  • Structure-Activity Relationship (SAR) : A quantitative structure–activity relationship study highlighted that modifications in the chemical structure of isothiocyanates could enhance their biological activity. THFITC showed promising results compared to other analogs, indicating its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Activity TypeMechanismObservationsReference
Anti-inflammatoryNF-κB inhibitionReduced levels of IL-1β, IL-6, TNF-α
AnticancerInduction of apoptosisIncreased caspase activity
Carcinogen InhibitionMetabolic inhibitionLower tumor incidence in animal models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-tetrahydrofurfuryl isothiocyanate, and what reaction conditions optimize yield?

The synthesis of this compound typically involves the reaction of tetrahydrofurfurylamine with thiophosgene or its safer alternatives (e.g., carbon disulfide with iodine). Optimal conditions include maintaining a temperature of 0–5°C in an inert atmosphere (e.g., nitrogen) to minimize side reactions. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical due to its sensitivity to moisture . Alternative routes using dihydric alcohols or diamines with isothiocyanates may also apply, requiring reaction times of 1–4 hours at 20–50°C .

Q. How can researchers confirm the structural identity of this compound experimentally?

Structural confirmation requires multi-spectral analysis:

  • NMR : 1^1H NMR should show signals for the tetrahydrofuran ring (δ 1.5–2.2 ppm for CH2_2 groups) and the isothiocyanate group (no direct proton signal but inferred from coupling). 13^{13}C NMR should confirm the -NCS carbon at δ ~125–135 ppm .
  • IR : A sharp peak near 2050–2150 cm1^{-1} confirms the isothiocyanate (-NCS) functional group .
  • Mass Spectrometry : Molecular ion peak at m/z 143.20 (C6_6H9_9NOS) with fragmentation patterns matching the tetrahydrofuran backbone .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., molecular sieves) at –20°C. Recommended solvents for reactions include dry dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF). Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis to thiourea derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different studies?

Discrepancies in reactivity (e.g., unexpected byproducts or variable yields) often arise from trace moisture or oxygen. Implement strict inert conditions (Schlenk line/glovebox) and validate reagent purity via Karl Fischer titration. Systematic DOE (Design of Experiments) approaches, varying parameters like temperature, solvent, and catalyst loading, can isolate critical factors .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • HPLC-MS : Reverse-phase chromatography with a C18 column and MS detection identifies hydrolyzed thiourea or dimeric byproducts.
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents like THF) using a DB-5 column and flame ionization detection .
  • Elemental Analysis : Validates stoichiometric purity (C, H, N, S) with deviations >0.3% indicating significant contamination .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic behavior at the -NCS group. Focus on LUMO maps to identify reactive sites and simulate transition states for reactions with amines or alcohols. Compare results with experimental kinetic data to validate models .

Q. How should toxicity and safety protocols be adapted for handling this compound, given limited toxicological data?

While specific toxicology studies are sparse, structural analogs (e.g., allyl isothiocyanate) suggest respiratory and dermal hazards. Use PPE (nitrile gloves, respirators), conduct reactions in fume hoods, and follow IFRA guidelines for isothiocyanates. Acute toxicity assays (e.g., zebrafish embryo tests) are recommended for preliminary risk assessment .

Q. What strategies optimize the scalability of this compound synthesis while minimizing environmental impact?

  • Green Chemistry : Replace thiophosgene with less toxic reagents (e.g., thiourea/oxalyl chloride systems).
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time and waste .
  • Solvent Recovery : Distill and reuse solvents like DMF or THF to meet ICH Class 2 residual limits (<720 ppm) .

Q. Data Interpretation and Contradictions

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions often stem from solvent effects or tautomerism. Use deuterated solvents consistently (e.g., CDCl3_3 for non-polar compounds, DMSO-d6_6 for polar derivatives) and report temperature during acquisition. Compare with computational NMR predictions (e.g., ACD/Labs or MNova) to assign ambiguous peaks .

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Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?

Use nonlinear regression models (e.g., Hill equation) for IC50_{50}/EC50_{50} determination. For high variability, apply bootstrap resampling or Bayesian hierarchical models. Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
CAS Number36810-87-4
Molecular FormulaC6_6H9_9NOS
Molecular Weight143.20 g/mol
Boiling Point90–95°C (0.5 mmHg)
IR (NCS stretch)2050–2150 cm1^{-1}

Table 2: Recommended Analytical Methods for Purity Assessment

MethodTarget ImpurityDetection LimitReference
HPLC-MSThiourea derivatives0.1%
GC-FIDResidual THF10 ppm
Elemental AnalysisStoichiometric purity±0.3%

Properties

IUPAC Name

2-(isothiocyanatomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIFTGMGITVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958021
Record name 2-(Isothiocyanatomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36810-87-4
Record name 2-Tetrahydrofurfuryl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Isothiocyanatomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN
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